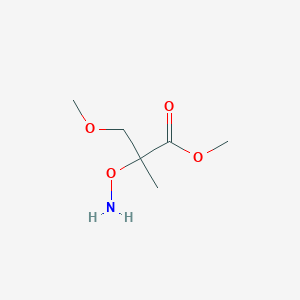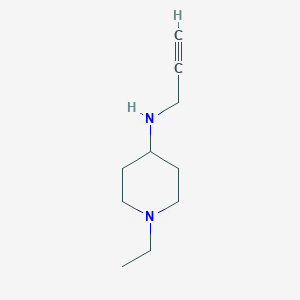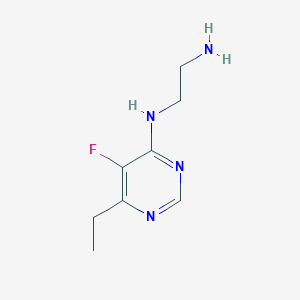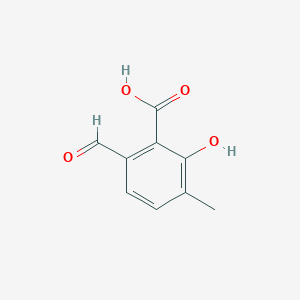
6-Formyl-2-hydroxy-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Formyl-2-hydroxy-3-methylbenzoic acid is an organic compound with the molecular formula C9H8O4 It is a derivative of benzoic acid, featuring a formyl group (-CHO) at the 6th position, a hydroxyl group (-OH) at the 2nd position, and a methyl group (-CH3) at the 3rd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Formyl-2-hydroxy-3-methylbenzoic acid involves the Duff reaction, which is a formylation reaction of phenols. In this reaction, phenol derivatives are treated with hexamethylenetetramine (HMTA) and an acid, such as trifluoroacetic acid (TFA), to introduce the formyl group at the ortho position relative to the hydroxyl group . The reaction conditions typically involve heating the mixture to promote the formylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Formyl-2-hydroxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 6-Carboxy-2-hydroxy-3-methylbenzoic acid.
Reduction: 6-Hydroxymethyl-2-hydroxy-3-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Formyl-2-hydroxy-3-methylbenzoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Formyl-2-hydroxy-3-methylbenzoic acid depends on its specific application and the molecular targets involved. In general, the formyl group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Formylbenzoic acid: Similar structure but lacks the hydroxyl and methyl groups.
2-Hydroxy-3-methoxybenzoic acid: Similar structure but has a methoxy group instead of a formyl group.
3-Methylsalicylic acid: Similar structure but lacks the formyl group.
Uniqueness
6-Formyl-2-hydroxy-3-methylbenzoic acid is unique due to the presence of both the formyl and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C9H8O4 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
6-formyl-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C9H8O4/c1-5-2-3-6(4-10)7(8(5)11)9(12)13/h2-4,11H,1H3,(H,12,13) |
InChI Key |
FKFVDCBRSHMMSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B15258814.png)
![tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate](/img/structure/B15258827.png)
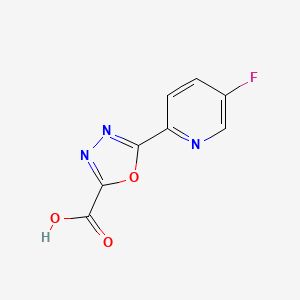
![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B15258840.png)
![8-(2-Chlorophenyl)-6-azaspiro[3.4]octane](/img/structure/B15258851.png)
![2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B15258856.png)
![6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid](/img/structure/B15258864.png)
